molecular formula C8H9N3O2S B1438759 (3-Cyanophenyl)methanesulfonohydrazide CAS No. 1156132-45-4

(3-Cyanophenyl)methanesulfonohydrazide

Cat. No. B1438759
M. Wt: 211.24 g/mol
InChI Key: BVXSQIGYPCDPGB-UHFFFAOYSA-N
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Description

“(3-Cyanophenyl)methanesulfonohydrazide” is a chemical compound with the CAS Number: 1156132-45-4 . It has a molecular weight of 211.24 . It is also known as 3-CPSH. It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “(3-Cyanophenyl)methanesulfonohydrazide” is 1S/C8H9N3O2S/c9-5-7-2-1-3-8 (4-7)6-14 (12,13)11-10/h1-4,11H,6,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(3-Cyanophenyl)methanesulfonohydrazide” is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : (3-Cyanophenyl)methanesulfonohydrazide and related compounds are involved in multi-component chemical reactions. For instance, a study by An, Zheng, and Wu (2014) demonstrates the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a radical process involving intramolecular cyclization and sulfur dioxide insertion (An, Zheng, & Wu, 2014).

  • Photo-induced Reactions : Zhou, Xia, and Wu (2016) explored a photo-induced catalyst-free reaction involving (3-Cyanophenyl)methanesulfonohydrazide derivatives. This study highlights the generation of diverse (2-oxoindolin-3-yl)methanesulfonohydrazides under UV irradiation, demonstrating the potential for photochemical applications (Zhou, Xia, & Wu, 2016).

  • Complex Formation Studies : Binkowska et al. (2008) investigated the complexes formed between variants of (3-Cyanophenyl)methanesulfonohydrazide and nitrogenous bases, revealing insights into the proton transfer and ionic interactions in these compounds (Binkowska et al., 2008).

  • Electrochemical Behavior : Pilard et al. (2001) studied the electrochemical reduction of derivatives of (3-Cyanophenyl)methanesulfonohydrazide, contributing to an understanding of their electrogenerated radical anions and potential applications in electrochemistry (Pilard et al., 2001).

Applications in Molecular Pharmacology

  • Enzymatic Interactions : Research by Greenspan and Wilson (1970) on methanesulfonates, closely related to (3-Cyanophenyl)methanesulfonohydrazide, shows their interaction with acetylcholinesterase, an enzyme crucial in neurochemistry (Greenspan & Wilson, 1970).

  • Antibacterial Activity : A study by Özdemir et al. (2009) on methanesulfonic acid hydrazide derivatives, structurally related to (3-Cyanophenyl)methanesulfonohydrazide, assessed their antibacterial activities, suggesting potential applications in antimicrobial research (Özdemir et al., 2009).

  • Fluorescence Amino Acid Analysis : Lee and Drescher (1979) explored the modification of cysteine and cystine for fluorescence amino acid analysis using compounds related to (3-Cyanophenyl)methanesulfonohydrazide (Lee & Drescher, 1979).

Synthetic Chemistry and Material Science

  • Cyclization Reactions : Research by Premasagar, Palaniswamy, and Eisenbraun (1981) utilized methanesulfonic acid, related to (3-Cyanophenyl)methanesulfonohydrazide, for cyclization reactions to synthesize indanones and tetralones, which are important in material science (Premasagar, Palaniswamy, & Eisenbraun, 1981).

properties

IUPAC Name

(3-cyanophenyl)methanesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-5-7-2-1-3-8(4-7)6-14(12,13)11-10/h1-4,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXSQIGYPCDPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CS(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyanophenyl)methanesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Cyanophenyl)methanesulfonohydrazide
Reactant of Route 2
(3-Cyanophenyl)methanesulfonohydrazide
Reactant of Route 3
(3-Cyanophenyl)methanesulfonohydrazide
Reactant of Route 4
(3-Cyanophenyl)methanesulfonohydrazide
Reactant of Route 5
(3-Cyanophenyl)methanesulfonohydrazide
Reactant of Route 6
(3-Cyanophenyl)methanesulfonohydrazide

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